4Alpha-Phorbol 12,13-Dibutyrate
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Overview
Description
4Alpha-Phorbol 12,13-Dibutyrate is a phorbol ester, a class of compounds known for their biological activity, particularly in cancer research. This compound is a potent activator of protein kinase C, a family of enzymes involved in various cellular processes, including cell growth and differentiation . It is more hydrophilic than other phorbol esters, which makes it easier to wash out of cells in tissue culture .
Preparation Methods
The synthesis of 4Alpha-Phorbol 12,13-Dibutyrate typically involves multiple steps starting from phorbol. One documented method involves a nine-step synthesis process to convert phorbol into 12-Epi-phorbol-12,13-dibutyrate . The reaction conditions often require specific reagents and catalysts to ensure the correct stereochemistry and functional group transformations.
Chemical Reactions Analysis
4Alpha-Phorbol 12,13-Dibutyrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Although less common, reduction reactions can alter the ketone group in the structure.
Substitution: The ester groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
4Alpha-Phorbol 12,13-Dibutyrate is widely used in scientific research due to its ability to activate protein kinase C. Some of its applications include:
Cancer Research: It is used as a tumor promoter to study cancer cell proliferation and differentiation.
Cell Signaling Studies: The compound helps in understanding the role of protein kinase C in various signaling pathways.
Neuroscience: It is used to study synaptic potentiation and neurotransmitter release.
Pharmacology: Researchers use it to investigate the effects of protein kinase C activation on various physiological processes.
Mechanism of Action
4Alpha-Phorbol 12,13-Dibutyrate exerts its effects primarily by activating protein kinase C. This activation leads to a cascade of intracellular events, including the phosphorylation of various target proteins. The compound also promotes the synthesis of nitric oxide and affects calcium signaling within cells . The molecular targets include protein kinase C isoforms, endothelial nitric oxide synthase, and various calcium channels .
Comparison with Similar Compounds
4Alpha-Phorbol 12,13-Dibutyrate is often compared to other phorbol esters like phorbol 12-myristate 13-acet
Properties
Molecular Formula |
C28H40O8 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[(1S,2S,6S,10S,11R,13S,14R,15R)-13-butanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] butanoate |
InChI |
InChI=1S/C28H40O8/c1-7-9-20(30)35-24-16(4)27(34)18(22-25(5,6)28(22,24)36-21(31)10-8-2)12-17(14-29)13-26(33)19(27)11-15(3)23(26)32/h11-12,16,18-19,22,24,29,33-34H,7-10,13-14H2,1-6H3/t16-,18+,19-,22-,24-,26+,27-,28-/m1/s1 |
InChI Key |
BQJRUJTZSGYBEZ-NQGQECDZSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCC)O)C |
Canonical SMILES |
CCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCC)O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.